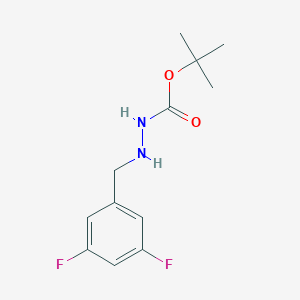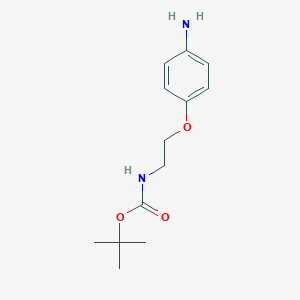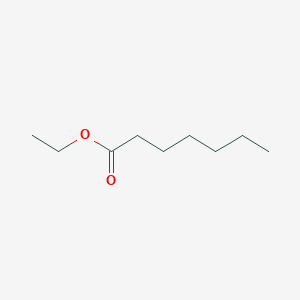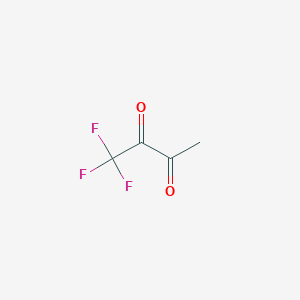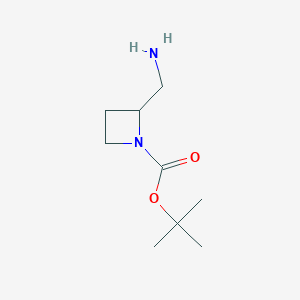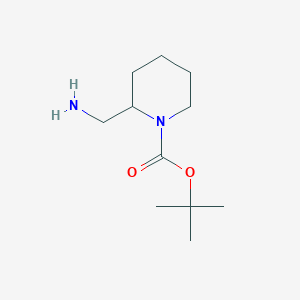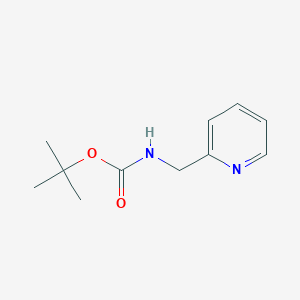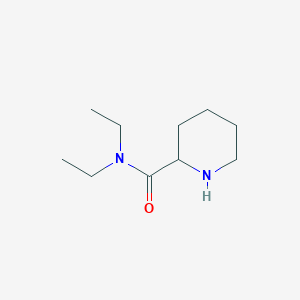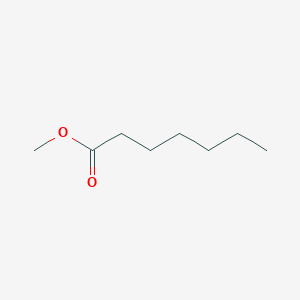![molecular formula C22H18O4 B153157 3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde CAS No. 138117-09-6](/img/structure/B153157.png)
3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This chemical compound is also known as FMB and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it can prevent the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid.
Effets Biochimiques Et Physiologiques
3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde has been shown to have several biochemical and physiological effects. It can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde in lab experiments is its potential therapeutic applications in various diseases such as cancer and Alzheimer's disease. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of 3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde. One direction is to further explore its potential therapeutic applications in various diseases such as cancer and Alzheimer's disease. Another direction is to better understand its mechanism of action, which will help in optimizing its therapeutic potential. Additionally, future studies can focus on developing more efficient and cost-effective synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde has been achieved using various methods. One of the most common methods involves the reaction of 3,4-dimethoxybenzaldehyde with 4-[(chloromethyl)phenyl]methanol in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then subjected to a reaction with 3-formylphenol in the presence of a catalyst such as p-toluenesulfonic acid to yield 3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde.
Applications De Recherche Scientifique
3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Propriétés
IUPAC Name |
3-[[4-[(3-formylphenoxy)methyl]phenyl]methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c23-13-19-3-1-5-21(11-19)25-15-17-7-9-18(10-8-17)16-26-22-6-2-4-20(12-22)14-24/h1-14H,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYRZQGJAYFCNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)COC3=CC=CC(=C3)C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B153077.png)
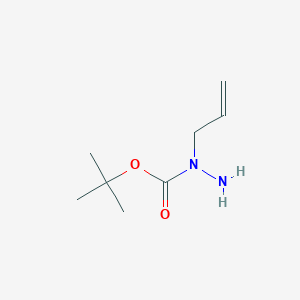
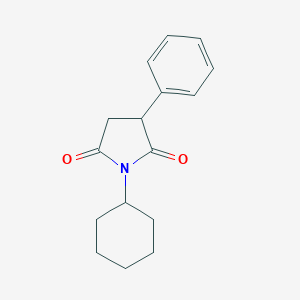
![Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B153081.png)
![tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate](/img/structure/B153088.png)
